molecular formula C15H15NO4 B271241 2-(2-Ethylanilino)-2-oxoethyl 2-furoate

2-(2-Ethylanilino)-2-oxoethyl 2-furoate

Cat. No.: B271241
M. Wt: 273.28 g/mol
InChI Key: YSCGRGRKXSJJCH-UHFFFAOYSA-N
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Description

2-(2-Ethylanilino)-2-oxoethyl 2-furoate is a synthetic ester derivative characterized by a 2-ethyl-substituted anilino group linked to a ketone-oxygenated ethyl chain, which is further esterified with 2-furoic acid.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C15H15NO4/c1-2-11-6-3-4-7-12(11)16-14(17)10-20-15(18)13-8-5-9-19-13/h3-9H,2,10H2,1H3,(H,16,17)

InChI Key

YSCGRGRKXSJJCH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Ethylanilino)-2-oxoethyl 2-furoate with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.

Substituent Effects on the Anilino Ring

  • [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS: 848228-05-7) Structure: Features a 3-chloro-4-fluoroanilino group and a 5-methylfuran ester. Molecular Weight: 311.69 g/mol. The 5-methylfuran may increase lipophilicity, affecting membrane permeability .
  • Ethyl 2-(5-fluoro-2-methylanilino)-2-oxoacetate (CAS: 143151-00-2) Structure: Substituted with 5-fluoro-2-methylanilino and an ethyl acetate ester. Analytical Methods: Characterized via HPLC, GC-MS, and NMR, underscoring its stability under standard pharmaceutical analysis conditions . Key Difference: The acetate ester (vs. furoate) may confer faster metabolic hydrolysis, reducing half-life compared to the target compound’s furan-based ester.

Ester Group Variations

  • Adamantyl-based 2-oxoethyl benzoates (e.g., 2a–q, 2r) Structure: Adamantyl bromomethyl ketone-derived esters with benzoate or pyridinecarboxylate groups. Applications: Adamantyl’s rigidity and hydrophobicity enhance CNS penetration and antiviral activity, a contrast to the target compound’s simpler ethylanilino-furoate system. These are commercially used in neurological and diabetes therapies .
  • [2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate Structure: Includes a 2-chloroanilino group and a 4-acetylphenyl-modified furan ester. Molecular Weight: 397.81 g/mol.

Molecular Weight and Bioavailability Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Hypothetical) C₁₅H₁₅NO₄ ~273.29 2-Ethylanilino, 2-furoate
[2-(3-Cl-4-F-anilino)-2-oxoethyl] 5-Me-furan-2-carboxylate C₁₄H₁₁ClFNO₄ 311.69 3-Cl-4-F-anilino, 5-Me-furan
Ethyl 2-(5-F-2-Me-anilino)-2-oxoacetate C₁₁H₁₁FNO₃ 224.21 5-F-2-Me-anilino, ethyl acetate
  • Observations : Higher molecular weights (e.g., 311–397 g/mol) correlate with bulkier substituents (e.g., acetylphenyl, adamantyl), which may reduce oral bioavailability but improve target engagement. The target compound’s lower weight (~273 g/mol) suggests favorable pharmacokinetics if steric hindrance is minimized.

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